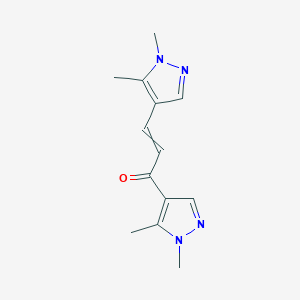
1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under specific conditions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Chemical Reactions Analysis
1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it is used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as 1,3-Bis(1H-pyrazol-4-yl)prop-2-en-1-one and 1,3-Bis(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-en-1-one. These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring. The unique structural features of this compound, such as the presence of two 1,5-dimethyl-1H-pyrazole moieties, contribute to its distinct chemical and biological properties .
Properties
CAS No. |
62260-65-5 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,3-bis(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16N4O/c1-9-11(7-14-16(9)3)5-6-13(18)12-8-15-17(4)10(12)2/h5-8H,1-4H3 |
InChI Key |
ONMACARAQOTZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















